molecular formula C12H11NO4 B2794690 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid CAS No. 1500-58-9

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

Cat. No. B2794690
CAS RN: 1500-58-9
M. Wt: 233.223
InChI Key: WSNFHSYPFLOBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” is a chemical compound . It is a derivative of pyrrolidine-2,5-dione .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . Another study reported the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, which is an efficient synthesis method .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The compound’s molecular formula is C6H7NO4 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of anticonvulsant activity . The compound has shown potent protection across the most important animal acute seizure models .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Activity : A study demonstrated the synthesis of derivatives from 4-aminophenylacetic acid, leading to compounds with promising antimicrobial activities. This research suggests potential applications of these compounds, including 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid derivatives, in developing new antimicrobial agents (Bedair et al., 2006).

Anticonvulsant Applications

  • Anticonvulsant Properties : A 2015 study synthesized a series of compounds, including 2-(2,5-dioxopyrrolidin-1-yl)propanamides, as potential anticonvulsant agents. These compounds were tested in preclinical seizure models, displaying promising results in terms of protection against seizures (Kamiński et al., 2015).

Industrial Applications

  • Industrial Uses : A research study in 2021 focused on the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including those derived from (S)-2-amino-2-phenylacetic acid. These compounds were characterized for potential industrial applications, indicating a possible role for this compound in this field (Shafi et al., 2021).

Synthesis and Characterization

  • Chemical Synthesis and Characterization : Various studies have focused on the synthesis and characterization of derivatives of phenylacetic acid, including this compound. These studies contribute to our understanding of the chemical properties and potential applications of these compounds in various fields (Galeazzi et al., 1996).

Analytical and Diagnostic Uses

  • Labeling and Diagnostic Applications : Research in 2008 developed a fluorescent derivative of 2,5-dioxopyrrolidin-1-yl for labeling amine residues, demonstrating the potential of this compound in analytical and diagnostic applications (Crovetto et al., 2008).

Future Directions

The future research directions for “2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid” could involve further investigation into its potential therapeutic applications, particularly in the treatment of epilepsy and pain . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNFHSYPFLOBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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